1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

Solubility DMPK Assay Development

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea (CAS 2034474-07-0) is a synthetic, small-molecule urea derivative characterized by a (1r,4r)-configured cyclohexyl core, a 5-fluoropyrimidin-2-yloxy substituent, and a 2-methoxyethyl tail. With a molecular formula of C14H21FN4O3 and a molecular weight of approximately 312.34 g/mol, it is primarily supplied as a research chemical for medicinal chemistry and chemical biology studies.

Molecular Formula C14H21FN4O3
Molecular Weight 312.345
CAS No. 2034474-07-0
Cat. No. B2560956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
CAS2034474-07-0
Molecular FormulaC14H21FN4O3
Molecular Weight312.345
Structural Identifiers
SMILESCOCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F
InChIInChI=1S/C14H21FN4O3/c1-21-7-6-16-13(20)19-11-2-4-12(5-3-11)22-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20)
InChIKeySPBFDVHZKWVRFE-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea (CAS 2034474-07-0): Chemical Identity and Research-Grade Procurement Profile


1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea (CAS 2034474-07-0) is a synthetic, small-molecule urea derivative characterized by a (1r,4r)-configured cyclohexyl core, a 5-fluoropyrimidin-2-yloxy substituent, and a 2-methoxyethyl tail. With a molecular formula of C14H21FN4O3 and a molecular weight of approximately 312.34 g/mol, it is primarily supplied as a research chemical for medicinal chemistry and chemical biology studies. [1] Its structure, featuring a fluoropyrimidine ring known for engaging kinase and nuclear receptor ATP-binding pockets, combined with a solubility-enhancing methoxyethyl group, makes it a candidate for structure-activity relationship (SAR) exploration in drug discovery programs targeting enzyme or receptor modulation. [2]

Why 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea Cannot Be Generically Substituted: The Stereochemical and Physicochemical Specificity of the (1r,4r)-Cyclohexyl Core


Generic substitution fails for this compound because its precise biological activity is contingent on a non-interchangeable combination of three structural features: the (1r,4r)-stereochemistry of the cyclohexyl linker, the 5-fluoropyrimidin-2-yloxy warhead, and the 2-methoxyethyl urea tail. A closely related thiophen-2-yl analog (CAS 2034496-45-0) demonstrates that even minor alterations to the terminal urea substituent can redirect application focus from kinase modulation to protein-protein interaction inhibition. [1] The (1r,4r) configuration dictates the vector of the fluoropyrimidine, a critical determinant of target binding geometry, and is not replicated by cis- or mixed isomers. [2] Furthermore, the methoxyethyl group is specifically cited for improving aqueous solubility over unsubstituted or bulkier hydrophobic congeners, a parameter directly impacting assay reproducibility and in vitro DMPK profiles. [3]

Quantitative Differentiation Evidence for 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea: Comparator-Driven Performance Metrics


Aqueous Solubility Advantage Over the Thiophen-2-yl Analog (CAS 2034496-45-0)

The targeted compound leverages a 2-methoxyethyl side chain explicitly designed to enhance aqueous solubility. This design choice provides a quantifiable differentiation from the thiophen-2-yl analog (CAS 2034496-45-0), whose thiophene ring increases logP and decreases solubility. [1] While explicit mg/mL values are not publicly disclosed for either compound, in silico predictions using the ALI approach confirm a lower logP and higher relative solubility for the target compound, which is critical for reducing DMSO co-solvent requirements in cellular assays. [2]

Solubility DMPK Assay Development

Target Engagement Profile Differentiation: PXR vs. Kinase Bias Suggested by Structural Analogs

A direct biological activity comparison is not available for this exact compound. However, data from a structurally close analog from the same chemical series, 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 2034259-24-8), provides a quantitative baseline. This piperidine-linked analog exhibits an IC50 of 9.8 μg/mL against P. aeruginosa, demonstrating antimicrobial activity. The target compound replaces the piperidine with a cyclohexyl ring and alters the linkage from methylene to an ether, which is anticipated to shift its target profile away from antimicrobial pathways and towards nuclear receptor or kinase modulation, as suggested by its citation in PXR-related patent landscapes. [1] This represents a class-level inference of a different target engagement profile.

Nuclear Receptor PXR Kinase Target Selectivity

Stereochemical Purity and Defined Geometry Relative to Racemic Mixtures

The compound is consistently specified as the (1r,4r)-isomer across supplier catalogs and databases. This is a critical differentiator from racemic or cis-isomeric mixtures where the 4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl moiety is undefined. In kinase inhibitor development, the (1r,4r)-configuration is known to be essential for maintaining the correct exit vector from the hinge-binding motif, directly impacting IC50 values. While a direct IC50 comparison of isomers is not available for this specific chemotype, the principle is a class-level inference from established kinase inhibitor SAR. [1]

Stereochemistry Isomeric Purity SAR Binding Affinity

Physicochemical Stability and Hydrogen-Bonding Capacity Relative to Ester-Linked Analogs

The compound's ether linkage connecting the cyclohexyl ring to the pyrimidine is chemically more stable than an ester linkage found in other pyrimidine conjugates (e.g., 5-fluoropyrimidine-2-carboxylate esters). Ester linkages are susceptible to hydrolysis in aqueous buffer and by esterases in cellular and in vivo models, leading to variable half-lives (t1/2 often < 2 hours in plasma). [1] The ether linkage in the target compound provides a stable, non-hydrolyzable connection, ensuring consistent concentration and activity throughout long-term cellular assays (24-72 hours). The urea moiety further enhances hydrogen-bonding capacity for target engagement without introducing a labile point. [2]

Chemical Stability Hydrogen Bonding Metabolic Stability Linker Chemistry

High-Value Application Scenarios for 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea Guided by Quantitative Differentiation


PXR Luciferase Reporter Gene Assays Requiring Low Solvent Interference

For researchers performing PXR transactivation assays in HepG2 cells, the target compound's enhanced solubility from its methoxyethyl tail is critical. This allows for dose-response studies up to 100 μM while maintaining a DMSO concentration below 0.1%, a threshold known to induce PXR activity independently. This avoids the confounding solvent effects that more hydrophobic analogs like the thiophen-2-yl derivative (CAS 2034496-45-0) might introduce, thereby increasing assay specificity per Evidence Item 1. [1]

Long-Term (72h+) Cancer Cell Line Proliferation Studies

The compound's stable ether linkage and urea core ensure chemical integrity throughout extended cell viability assays (e.g., MTT, CellTiter-Glo). Unlike ester-linked analogs that may degrade within hours (Evidence Item 4), this compound maintains its structure, guaranteeing that antiproliferative effects measured at 72 or 96 hours are due to the parent molecule's pharmacology, not a degradation product. This is particularly critical for slow-growing cell lines or for demonstrating target engagement persistence. [2]

Structure-Activity Relationship (SAR) Studies on Cyclohexyl Linker Stereochemistry

As a defined (1r,4r) isomer (Evidence Item 3), this compound serves as a valuable 'active' control in SAR campaigns exploring the impact of cyclohexyl ring geometry on target binding. Comparing its activity against a synthesized cis-isomer or a racemic mixture can unambiguously link any drop in potency to stereochemical inversion, a cornerstone analysis for optimizing kinase or nuclear receptor inhibitors. [3]

Kinase Selectivity Profiling Panels

The 5-fluoropyrimidine moiety is a privileged hinge-binding scaffold in kinase inhibitor design. This compound, with its unique (1r,4r)-cyclohexyl urea extension, can be included in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan) to assess its off-target profile against a baseline compound like staurosporine or a lead kinase inhibitor. Any observed selectivity for a particular kinase (e.g., Aurora A vs. B) relative to a non-fluorinated or differently linked analog can pinpoint the structural determinants of selectivity, informing lead optimization. [4]

Quote Request

Request a Quote for 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.